molecular formula C10H14BrN B010114 2-Bromo-4-tert-butylaniline CAS No. 103273-01-4

2-Bromo-4-tert-butylaniline

Cat. No.: B010114
CAS No.: 103273-01-4
M. Wt: 228.13 g/mol
InChI Key: OLKYFBNIFKQRIZ-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butylaniline: is an organic compound with the molecular formula C10H14BrN . It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a bromine atom and another by a tert-butyl group. This compound appears as a solid, typically in the form of colorless to pale yellow crystals, and is known for its distinctive odor. It is soluble in common organic solvents such as alcohols and esters but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-4-tert-butylaniline is generally synthesized through the bromination of 4-tert-butylaniline. The reaction involves the use of a brominating agent, such as bromine or N-bromosuccinimide, in an appropriate solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-tert-butylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted anilines depending on the nucleophile used.

    Oxidation Products: Compounds like nitroanilines or quinones.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2-Bromo-4-tert-butylaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-tert-butylaniline
  • 2-Bromo-4-tert-butylphenylamine
  • 2-Bromo-4-tert-butylbenzenamine
  • 2-Bromo-4-tert-butylphenylamine

Uniqueness: 2-Bromo-4-tert-butylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a tert-butyl group on the benzene ring makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives with varying functionalities .

Properties

IUPAC Name

2-bromo-4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKYFBNIFKQRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285864
Record name 2-bromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-01-4
Record name 2-bromo-4-tert-butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(tert-butyl)aniline
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Synthesis routes and methods I

Procedure details

To a solution of 4-tert-butyl-phenylamine (447 g, 3 mol) in DMF (500 mL) was added dropwise NBS (531 g, 3 mol) in DMF (500 mL) at room temperature. Upon completion, the reaction mixture was diluted with water and extracted with EtOAc. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. The crude product was directly used in the next step without further purification.
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500 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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